molecular formula C7H5BrN2S B13940922 7-Bromobenzo[d]thiazol-4-amine

7-Bromobenzo[d]thiazol-4-amine

Cat. No.: B13940922
M. Wt: 229.10 g/mol
InChI Key: RLKFHLQHYBZNGH-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Advanced Materials and Organic Synthesis

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry and materials science. derpharmachemica.combenthamscience.com Its derivatives are known to exhibit a wide array of biological activities. ekb.egbenthamscience.com This has led to their extensive use in the development of therapeutic agents. bohrium.comresearchgate.net In the realm of materials science, benzothiazoles are utilized for their unique electronic and optical properties, finding applications in fluorescent materials and electroluminescent devices. ekb.egmdpi.com

In organic synthesis, the benzothiazole nucleus serves as a versatile building block. rsc.org The presence of nitrogen and sulfur atoms, along with the aromatic system, allows for a variety of chemical transformations. rsc.org Synthetic chemists utilize these scaffolds to construct more complex molecules and fused heterocyclic systems. researchgate.net Common synthetic routes to benzothiazoles involve the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, carboxylic acids, or nitriles. derpharmachemica.commdpi.com

Rationale for Investigating Halogenated Aminobenzothiazoles

The introduction of a halogen atom, such as bromine, and an amino group onto the benzothiazole scaffold significantly influences the molecule's properties. Halogenation can enhance the biological activity of benzothiazole derivatives. scholarsresearchlibrary.com The position of the halogen and amine groups on the benzothiazole core is crucial in determining the compound's electronic properties and its interactions with biological targets.

The bromine atom in 7-Bromobenzo[d]thiazol-4-amine provides a reactive handle for various organic reactions, particularly transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings. This allows for the straightforward introduction of diverse substituents, facilitating the creation of libraries of related compounds for structure-activity relationship (SAR) studies. The amino group also offers a site for further chemical modification, such as acylation or alkylation. This dual functionality makes halogenated aminobenzothiazoles like this compound valuable intermediates in the synthesis of complex molecular architectures for various research applications.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

7-bromo-1,3-benzothiazol-4-amine

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2

InChI Key

RLKFHLQHYBZNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)N=CS2)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 7 Bromobenzo D Thiazol 4 Amine

Precursor Synthesis and Regioselective Functionalization

The dominant strategy for synthesizing complex benzothiazoles like 7-Bromobenzo[d]thiazol-4-amine is a stepwise approach. This involves the initial synthesis of a substituted aminobenzothiazole precursor, followed by the specific introduction of the halogen.

The synthesis of aminobenzothiazoles is a foundational step. Various methods exist for creating the benzothiazole (B30560) core with an amino group at different positions. A common method for producing 2-aminobenzothiazoles involves the oxidative cyclization of arylthioureas. chesci.comscholarsresearchlibrary.com For instance, the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid is a classical method for preparing 6-substituted-2-aminobenzothiazoles. chesci.com

Alternative routes for synthesizing 4-, 5-, 6-, and 7-substituted 2-aminobenzothiazoles often start from phenylthiourea (B91264) precursors. nih.gov The synthesis of 2-aminobenzothiazoles can also be achieved through intramolecular C-S bond formation using copper or palladium catalysts. chesci.com Transition metal catalysis, such as with RuCl₃ or Pd(OAc)₂, can facilitate the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Another approach involves the reaction of 2-haloanilines with dithiocarbamates, which can proceed with or without a metal catalyst depending on the halogen present. semanticscholar.org

The table below summarizes various approaches to synthesizing substituted aminobenzothiazoles, which serve as key precursors.

Starting Material Reagents Catalyst/Conditions Product Type Reference
4-Substituted AnilinesPotassium Thiocyanate, BromineAcetic Acid6-Substituted-2-aminobenzothiazoles chesci.com
PhenylthioureasOxidizing AgentVariesSubstituted 2-aminobenzothiazoles nih.gov
N-ArylthioureasOxidantRuCl₃ or Pd(OAc)₂2-Aminobenzothiazoles nih.gov
2-IodoanilinesSodium DithiocarbamatesCu(OAc)₂/Cs₂CO₃, DMF, 120°C2-Aminobenzothiazoles nih.govsemanticscholar.org
2-HaloanilinesDithiocarbamatesMetal-free or Pd(PPh₃)₄2-Aminobenzothiazoles semanticscholar.org

Once the aminobenzothiazole core is formed, the next critical step is the regioselective introduction of a bromine atom. The position of halogenation is directed by the existing substituents on the benzene (B151609) ring. For the synthesis of this compound, bromination would need to occur at the 7-position of a 4-aminobenzothiazole precursor.

Electrophilic bromination is a common method for this transformation. Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) are frequently used. The choice of solvent, such as acetic acid or acetonitrile, and reaction conditions like temperature are crucial for controlling the selectivity and preventing over-halogenation. vulcanchem.com For example, the bromination of 4-methoxybenzo[d]thiazole shows high regioselectivity for the 7-position due to the directing effects of the methoxy (B1213986) group and the thiazole (B1198619) nitrogen. A similar directing effect would be expected from the amino group in a 4-aminobenzothiazole precursor.

In some strategies, a technique known as in situ halogenation is employed, where a bromine source like CBrCl₃ is used to brominate the α-carbon of a β-ketoester, which then reacts with an aminothiazole. beilstein-journals.orgbeilstein-journals.org While this specific example leads to a different final structure, the principle of in situ halogenation is a relevant strategy in heterocyclic synthesis. beilstein-journals.org

The table below details reagents used for the halogenation of various heterocyclic compounds, which are applicable to benzothiazole systems.

Substrate Halogenating Agent Catalyst/Conditions Key Feature Reference
4-Methoxybenzo[d]thiazoleBromine (Br₂) or NBSAcetic Acid, Room TempHigh regioselectivity for the 7-position
2-Phenylimidazo[1,2-a]pyridineCuX (X=Cl, Br)OxygenRegioselective C-3 halogenation researchgate.net
Imidazo[1,2-α]pyridinesIodineUltrasound, Alcohol SolventMetal-free, regioselective C-3 iodination researchgate.net
β-KetoestersCBrCl₃KOt-BuIn situ α-bromination beilstein-journals.org

Optimization of Reaction Conditions and Yields in Multi-step Syntheses

Optimizing reaction conditions is essential for maximizing yields and purity in the multi-step synthesis of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the synthesis of 4-(7-bromobenzo[d] airo.co.inmdpi.comresearchgate.netthiadiazol-4-yl)morpholine, a related brominated heterocycle, various solvents were tested to improve the yield of a nucleophilic substitution reaction. Dimethylsulfoxide (DMSO) was found to be the most effective solvent, and the addition of a base, triethylamine (B128534) (Et₃N), further increased the yield to 83%. researchgate.net Similarly, in the palladium-catalyzed synthesis of 2-cyanobenzothiazoles, the choice of additive was crucial, with copper(I) bromide (CuBr) proving superior to lithium bromide (LiBr) for achieving a high yield. mdpi.com

In the NHC-catalyzed amidation of aldehydes to form N-acyl 2-aminobenzothiazoles, optimization involved screening different catalysts, oxidants, and bases to achieve yields as high as 93%. rsc.org These examples demonstrate that systematic screening of reaction parameters is a critical component of developing efficient synthetic routes for substituted benzothiazoles.

The following table presents examples of optimized reaction conditions for the synthesis of benzothiazole derivatives.

Reaction Type Parameter Optimized Optimal Condition Resulting Yield Reference
Nucleophilic SubstitutionSolvent and BaseDMSO, Triethylamine83% researchgate.net
Pd-Catalyzed CyanationAdditiveCopper(I) Bromide (CuBr)70% mdpi.com
NHC-Catalyzed AmidationCatalyst, Oxidant, BaseTriazolium salt, Oxidant 5, Cs₂CO₃93% rsc.org

Green Chemistry Approaches in Benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to reduce environmental impact. airo.co.inmdpi.comresearchgate.net These approaches focus on using less hazardous materials, improving energy efficiency, and minimizing waste. airo.co.in

Key green strategies include:

Use of Green Solvents: Replacing hazardous solvents like dichloromethane (B109758) with environmentally benign options such as water, ethanol, or ionic liquids. airo.co.in

Alternative Energy Sources: Employing microwave irradiation or ultrasonic irradiation to accelerate reaction rates, reduce reaction times, and lower energy consumption. airo.co.in Microwave-assisted synthesis has been shown to provide rapid access to functionalized benzothiazole derivatives under mild, metal-free conditions. researchgate.net

Catalysis: Utilizing reusable heterogeneous catalysts, biocatalysts (like laccases), or metal-free organocatalysts to improve efficiency and reduce byproducts. airo.co.inmdpi.com For example, SnP₂O₇ has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with aldehydes, achieving high yields in very short reaction times. mdpi.com

Atom Economy: Designing one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product, thus reducing waste. researchgate.net

The table below highlights several green chemistry approaches for synthesizing benzothiazole derivatives.

Green Approach Methodology Advantages Reference
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Reduced reaction times, increased energy efficiency, mild conditions. airo.co.inresearchgate.net
Use of Green SolventsReplacement of hazardous solvents with water, ethanol, etc.Non-toxic, biodegradable, recyclable. airo.co.in
Heterogeneous CatalysisUse of a reusable catalyst like SnP₂O₇.High yields, short reaction times, catalyst can be reused. mdpi.com
Visible-Light-Promoted SynthesisUse of blue LED light as an energy source.Transition-metal-free, efficient. mdpi.com
Metal-Free SynthesisUsing reagents like N-halosuccinimides without a metal catalyst.Avoids toxic metal salts and expensive catalysts. mdpi.com

Chemical Reactivity and Transformations of 7 Bromobenzo D Thiazol 4 Amine

Halogen-Directed Transformations at the Benzothiazole (B30560) Core

Transformations directed by the halogen substituent are fundamental in synthetic organic chemistry for building molecular complexity. For a molecule like 7-Bromobenzo[d]thiazol-4-amine, two primary pathways for modifying the core structure via the bromo substituent would be anticipated: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In the case of this compound, the thiazole (B1198619) ring itself possesses electron-withdrawing character, which could potentially activate the benzene (B151609) ring towards nucleophilic attack. However, the amino group at the 4-position is a strong electron-donating group, which would deactivate the ring system to SNAr reactions, making such transformations challenging without further activation.

Cross-Coupling Reactions of Bromine Substituents

Palladium-catalyzed cross-coupling reactions represent a more plausible and widely used method for the functionalization of bromo-heterocycles. researchgate.netnih.gov These reactions are generally more tolerant of a wider range of functional groups compared to SNAr reactions.

Transformations Involving the Amine Functionality

The primary amine group at the 4-position of the benzothiazole ring is a key site for chemical modification, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The nucleophilic nature of the 4-amine group makes it susceptible to acylation and alkylation reactions.

Acylation: In a typical acylation reaction, the amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(7-bromobenzo[d]thiazol-4-yl)acetamide. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The acylation of amines is a common strategy to protect the amino group during multi-step syntheses.

ReagentProductReaction Type
Acetic AnhydrideN-(7-bromobenzo[d]thiazol-4-yl)acetamideAcylation
Benzoyl ChlorideN-(7-bromobenzo[d]thiazol-4-yl)benzamideAcylation

Alkylation: The amine functionality can also undergo alkylation with alkyl halides. However, the reaction of primary amines with alkyl halides can often lead to a mixture of mono- and poly-alkylated products, which can be a challenge to control and may result in low selectivity.

ReagentPotential ProductsReaction Type
Methyl Iodide7-bromo-N-methylbenzo[d]thiazol-4-amineAlkylation
7-bromo-N,N-dimethylbenzo[d]thiazol-4-amineAlkylation

Beyond simple acylation and alkylation, the 4-amine group can be derivatized through various other reactions to introduce diverse functionalities.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding sulfonamide. This transformation is analogous to the sulfonylation of other aminothiazoles.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent reactions, including Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) or coupling reactions to form azo compounds. The diazotization of aminobenzothiazoles has been reported in the synthesis of azo dyes. journalijar.com

ReagentIntermediate/ProductReaction Type
p-Toluenesulfonyl chlorideN-(7-bromobenzo[d]thiazol-4-yl)-4-methylbenzenesulfonamideSulfonylation
Sodium Nitrite, HCl (aq)7-bromobenzo[d]thiazol-4-diazonium chlorideDiazotization

Ring-Opening and Re-cyclization Reactions of the Benzothiazole System

The benzothiazole ring system, while generally stable, can undergo ring-opening and subsequent re-cyclization reactions under specific conditions. These transformations are often influenced by the nature of the substituents on the ring.

Nucleophile-induced ring contraction has been observed in related fused thiazine (B8601807) systems, leading to the formation of new heterocyclic scaffolds. nih.govbeilstein-journals.org For instance, the reaction of 6-nitrobenzothiazole (B29876) with methoxide (B1231860) ion leads to a ring-opened intermediate. While specific examples for this compound are not documented, the inherent reactivity of the benzothiazole core suggests that it could be susceptible to similar transformations. The presence of the electron-donating amine group and the electron-withdrawing bromine atom would likely influence the regioselectivity and feasibility of such reactions.

Further research is needed to explore the specific conditions under which this compound might undergo these skeletal rearrangements and to elucidate the structure of the resulting products.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing unequivocal evidence for the compound's connectivity.

The analysis of ¹H and ¹³C NMR spectra of benzothiazole (B30560) derivatives allows for the precise assignment of protons and carbons within the molecule. For instance, in a closely related compound, 4-(7-Bromobenzo[d] rsc.orgrsc.orgmdpi.comthiadiazol-4-yl)morpholine, the structure was confirmed using ¹H and ¹³C NMR spectroscopy. mdpi.comresearchgate.net The chemical shifts (δ) in ppm provide information about the electronic environment of the nuclei.

In the ¹H NMR spectrum, aromatic protons typically appear in the downfield region (usually δ 7.0-8.5), with their splitting patterns (singlet, doublet, triplet, etc.) revealing adjacent proton-proton couplings. The protons of the morpholine (B109124) ring in the aforementioned derivative would appear in the upfield region.

In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole core and any substituents can be identified. The carbon attached to the bromine atom would be influenced by the halogen's electronegativity and heavy atom effect. The specific chemical shifts are crucial for confirming the substitution pattern on the aromatic ring. mdpi.comresearchgate.net

Table 1: Illustrative NMR Data for a Benzothiadiazole Derivative

NucleusChemical Shift (δ, ppm)
¹H7.68 (d, J = 7.5 Hz, 1H), 7.02 (d, J = 7.5 Hz, 1H), 3.88 (t, J = 4.7 Hz, 4H), 3.41 (t, J = 4.7 Hz, 4H)
¹³C154.0, 147.2, 131.7, 126.9, 117.2, 114.9, 66.5, 51.0
Data is for the related compound 4-(7-Bromobenzo[d] rsc.orgrsc.orgmdpi.comthiadiazol-4-yl)morpholine and serves as an example of expected spectral regions. mdpi.comresearchgate.net

While ¹H and ¹³C NMR are primary tools, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complex structures. These techniques provide through-bond correlation data that helps in assigning protons and carbons unambiguously, especially in derivatives with multiple substituents or complex coupling patterns. For example, HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together different fragments of a molecule and confirming the regiochemistry of substitution.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.commdpi.com

For 7-Bromobenzo[d]thiazol-4-amine, mass spectrometry would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.

Table 2: Expected Isotopic Distribution for a Molecule Containing One Bromine Atom

IonIsotope CombinationRelative Abundance (%)
[M]⁺C₇H₅⁷⁹Br¹⁴N₂³²S~100
[M+1]⁺Isotopic contributions from ¹³C, ²H, ¹⁵N~8.5
[M+2]⁺C₇H₅⁸¹Br¹⁴N₂³²S~97.5
Calculated theoretical pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties. uobabylon.edu.iqmu-varna.bg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the benzothiazole core, and the C-Br stretching frequency. mdpi.commu-varna.bg

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Benzothiazole (C=N, C=C)Stretch1500 - 1650
Carbon-Bromine (C-Br)Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The benzothiazole ring system is a chromophore that absorbs UV radiation, leading to π → π* transitions. ethz.ch The position of the maximum absorption (λmax) is sensitive to the substitution on the aromatic ring. The presence of the amino (-NH₂) and bromo (-Br) groups will influence the electronic structure and thus shift the absorption bands, providing qualitative information about the molecule's conjugated system. quora.com

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the crystalline state. nih.govfzu.cz It provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net

For a derivative like 4-(7-Bromobenzo[d] rsc.orgrsc.orgmdpi.comthiadiazol-4-yl)morpholine, SCXRD analysis provided the definitive structure, confirming the regioselectivity of the synthesis. mdpi.comresearchgate.net The resulting crystal structure data includes the unit cell dimensions, space group, and atomic coordinates.

Table 4: Representative Crystal Data for a Derivative

ParameterValue
Empirical FormulaC₁₁H₁₀BrN₃OS
Formula Weight316.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5428(3)
b (Å)12.0116(5)
c (Å)13.5939(6)
β (°)99.155(2)
Volume (ų)1215.11(9)
Z4
Data obtained for 4-(7-Bromobenzo[d] rsc.orgrsc.orgmdpi.comthiadiazol-4-yl)morpholine. mdpi.com

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. fzu.cz In brominated heterocyclic compounds, interactions such as hydrogen bonds (e.g., involving the amine group), halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings are commonly observed. mdpi.com The analysis of these interactions is crucial for understanding the solid-state properties of the material and for crystal engineering. For instance, studies on related bromo-substituted benzothiadiazoles have highlighted the role of N…Br interactions in stabilizing the crystal packing. mdpi.com

Co-crystal Formation Studies

While specific co-crystal formation studies exclusively focused on this compound are not extensively documented in publicly available literature, the structural features of the molecule provide a strong basis for predicting its behavior in co-crystallization experiments. The principles of crystal engineering and documented studies on analogous aminobenzothiazole derivatives allow for a detailed prospective analysis. researchgate.netresearchgate.net

Potential for Co-crystal Formation

This compound possesses key functional groups that are highly conducive to forming co-crystals. The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atom within the thiazole (B1198619) ring and the bromine atom can act as hydrogen bond and halogen bond acceptors, respectively. mdpi.comul.ie This combination of functionalities makes it a prime candidate for co-crystallization with a variety of co-formers, particularly those containing carboxylic acid groups. researchgate.net

Studies on similar molecules, such as 2-aminobenzothiazole (B30445), have demonstrated successful co-crystal formation with various carboxylic acids. researchgate.netresearchgate.net In these instances, robust supramolecular synthons are formed, typically involving hydrogen bonds between the carboxylic acid's hydroxyl group and the amine group, as well as the heterocyclic nitrogen atom of the benzothiazole. researchgate.net It is highly probable that this compound would engage in similar predictable hydrogen-bonding interactions. The presence of the bromine atom also introduces the possibility of halogen bonding playing a role in the crystal packing, an interaction increasingly utilized in crystal engineering.

Spectroscopic Characterization

The formation of co-crystals can be readily identified and characterized by spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. nih.govamericanpharmaceuticalreview.com Upon co-crystal formation, shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding are expected. For instance, in an FTIR spectrum, the N-H stretching vibrations of the amine group and the O-H stretching of a carboxylic acid co-former would likely show significant broadening and shifting to lower wavenumbers, indicative of their participation in strong hydrogen bonds. nih.gov Similarly, changes in the chemical shifts of the amine protons and the heterocyclic ring protons in ¹H NMR spectra would provide evidence of the intermolecular interactions in solution and the solid state. acs.org

Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for confirming co-crystal formation and elucidating the precise three-dimensional arrangement of the molecules in the crystal lattice. This technique would provide unequivocal proof of the co-crystal's existence and reveal detailed information about bond lengths, bond angles, and the specific intermolecular interactions—such as hydrogen and halogen bonds—that stabilize the crystal structure.

While specific crystallographic data for a this compound co-crystal is not available, the table below presents illustrative data from a study on a co-crystal formed between the related compound 2-aminobenzothiazole and 3,5-dinitrobenzoic acid, showcasing the type of detailed information that would be obtained from such an analysis. researchgate.net

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Aminobenzothiazole Co-crystal

Parameter Value
Compound 2-Aminobenzothiazole: 3,5-Dinitrobenzoic Acid
Formula C₇H₆N₂S · C₇H₄N₂O₆
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å) 7.123(2)
b (Å) 25.451(5)
c (Å) 8.914(2)
α (°) 90
β (°) 108.85(2)
γ (°) 90
Volume (ų) 1528.8(6)

| Z (formula units/cell) | 4 |

This table is provided as an example of typical crystallographic data for a co-crystal of a related compound and does not represent data for this compound.

Detailed research in this area would involve screening this compound against a library of pharmaceutically acceptable co-formers. nih.gov Techniques such as liquid-assisted grinding, slurry crystallization, or solvent evaporation would be employed to generate potential co-crystals, which would then be analyzed using the spectroscopic and crystallographic methods described. nih.gov Such studies are crucial for understanding the supramolecular chemistry of this compound and for potentially modifying its physicochemical properties through the principles of crystal engineering.

Computational Chemistry and Theoretical Investigations of 7 Bromobenzo D Thiazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 7-Bromobenzo[d]thiazol-4-amine, DFT calculations offer a detailed picture of its electronic properties and reactivity.

Geometry Optimization and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the minimum energy. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. ripublication.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ripublication.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. aimspress.com

The HOMO-LUMO gap is instrumental in explaining the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. scirp.org For benzothiazole (B30560) derivatives, the nature and position of substituents significantly influence the HOMO-LUMO energies and, consequently, their electronic and biological properties. mdpi.com The presence of an electron-donating amino group and an electron-withdrawing bromine atom in this compound creates a polarized electronic structure that can be finely tuned by further substitution.

Table 1: Theoretical DFT Parameters for Aromatic Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Quinoline-6.646-1.8164.83
Carbazole Derivative 1--3.42
Carbazole Derivative 2--2.50
Carbazole Derivative 3--2.79
Carbazole Derivative 4--2.51

Prediction of Reaction Pathways and Transition States

DFT calculations are also employed to predict the most likely pathways for chemical reactions involving this compound and to identify the transition states associated with these pathways. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. By calculating the energy of these transition states, chemists can estimate the activation energy of a reaction, providing insights into its feasibility and rate.

For instance, in the synthesis of benzothiazole derivatives, DFT can model the cyclization reactions and predict the most favorable conditions. It can also elucidate the mechanism of substitution reactions, where the bromine atom on the benzothiazole ring is replaced by other functional groups. nih.gov Understanding these reaction pathways is essential for optimizing synthetic routes and for designing novel derivatives with desired properties.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal how the molecule flexes and rotates in solution, providing a more realistic model of its behavior in a biological system. These simulations can identify the most populated conformations and the energy barriers between them. This information is particularly valuable for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the ligand's conformation. Ab initio molecular dynamics (AIMD) simulations, though computationally intensive, can provide detailed insights into reaction mechanisms, including proton transfer events, which are crucial in many biological processes. uregina.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Chemical Properties)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of this compound, QSAR models can be developed to predict the therapeutic potential of its derivatives based on their physicochemical properties.

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of its structural and electronic features. These descriptors can include parameters derived from DFT calculations, such as HOMO-LUMO energies, as well as other properties like molecular weight, lipophilicity, and polar surface area. A mathematical model is then built to correlate these descriptors with the observed biological activity.

3D-QSAR models, which consider the three-dimensional structure of the molecules, can provide even more detailed insights into the structure-activity relationship, helping to identify the key structural features responsible for the desired biological effect. researchgate.net These models are invaluable tools in drug discovery, as they can be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. qsartoolbox.org

Molecular Docking Studies (Theoretical Ligand-Receptor Interactions in a Chemical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. tandfonline.com This method is widely used in drug design to understand how a potential drug molecule might interact with its target and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. rsc.org

For this compound and its derivatives, molecular docking studies can provide valuable insights into their potential mechanisms of action. By docking these compounds into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For example, docking studies have been used to investigate the binding of benzothiazole derivatives to enzymes like FGFR1, providing a rationale for their observed inhibitory activity. tandfonline.com

These studies can also explain the role of specific structural features, such as the bromine atom, in the binding process. The results of molecular docking can guide the design of new derivatives with improved binding affinity and selectivity, ultimately leading to the development of more effective therapeutic agents.

Table 2: Molecular Docking Scores of Benzothiazole Derivatives Against Various Targets
CompoundTarget ProteinDocking Score (kcal/mol)
Benzothiazole derivative 7aDprE1 (4FDN)-8.4
Benzothiazole derivative 144bInhA-8.654
Isoniazid (Standard)InhA-6.617

Role of 7 Bromobenzo D Thiazol 4 Amine As a Molecular Scaffold and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of 7-bromobenzo[d]thiazol-4-amine, with its reactive bromine atom and amino group, positions it as a crucial intermediate in the creation of intricate organic molecules. The bromine atom at the 7-position and the amino group at the 4-position provide two distinct reactive sites for a variety of chemical transformations.

The bromine atom is particularly susceptible to substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is harnessed in various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in the formation of carbon-carbon bonds. These reactions are instrumental in constructing the backbones of complex organic structures.

Simultaneously, the amino group offers another avenue for functionalization. It can readily undergo reactions like acylation and alkylation, enabling the attachment of different molecular fragments. This dual reactivity allows for a stepwise and controlled assembly of complex molecules, making this compound a versatile precursor in synthetic organic chemistry.

Building Block for Functional Materials

The inherent electronic properties of the benzothiazole (B30560) core, combined with the ability to introduce various substituents, make this compound a valuable building block for a range of functional materials.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Benzothiazole derivatives are known for their applications in optoelectronics. The benzothiazole scaffold can be incorporated into the structure of organic semiconductors, which are the active components in OLEDs. The ability to modify the structure of this compound through its reactive sites allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This is crucial for developing efficient and stable OLEDs with specific emission characteristics. For instance, blends of electron-donating and electron-accepting materials are used in the photoactive layers of optoelectronic devices, and derivatives of benzothiazoles can serve as either of these components. google.com

Photovoltaic Materials Development

In the realm of renewable energy, derivatives of benzofused chalcogen-nitrogen heterocycles, such as this compound, are important precursors in the synthesis of photovoltaic materials. mdpi.commdpi.comresearchgate.net These materials are at the core of organic solar cells. The development of donor-acceptor structures is a key strategy in designing efficient organic photovoltaic materials. The benzothiazole moiety can act as an electron-accepting unit, and by coupling it with suitable electron-donating units, materials with tailored energy levels and absorption spectra can be synthesized. The bromine atom on the this compound scaffold provides a convenient handle for introducing these donor moieties through cross-coupling reactions.

Polymer Chemistry Applications

The benzothiazole unit can be incorporated into polymer chains to create materials with specific properties. The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, the amino group can be used to form amide or imine linkages, while the bromine atom can participate in polymerization reactions like Stille cross-coupling co-polymerization. mdpi.com This leads to the formation of conjugated polymers with extended π-systems, which are of interest for applications in electronics and materials science.

Design of Novel Benzothiazole-based Scaffolds for Chemical Exploration

The this compound scaffold serves as a foundational structure for the design and synthesis of new and diverse benzothiazole-based molecules. tandfonline.com By systematically modifying the substituents at the bromo and amino positions, chemists can create libraries of related compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how changes in molecular structure affect the properties of a compound. This exploration can lead to the discovery of molecules with optimized performance for specific applications, whether in materials science or other areas of chemical research.

Below is a table summarizing the applications and key reactions of this compound and its derivatives.

Application AreaSpecific UseKey Reactions/Features
Complex Organic Synthesis Precursor for intricate moleculesSuzuki-Miyaura coupling, Stille coupling, Nucleophilic substitution, Acylation, Alkylation
Functional Materials Organic Light-Emitting Diodes (OLEDs)Incorporation into organic semiconductors to tune electronic and photophysical properties. google.com
Photovoltaic MaterialsPrecursor for donor-acceptor structures in organic solar cells. mdpi.commdpi.comresearchgate.net
Polymer ChemistryMonomer for the synthesis of conjugated polymers via reactions like Stille cross-coupling. mdpi.com
Chemical Exploration Design of novel scaffoldsFoundation for creating compound libraries for Structure-Activity Relationship (SAR) studies. tandfonline.com

Future Perspectives in 7 Bromobenzo D Thiazol 4 Amine Research

Development of Novel and Efficient Synthetic Methodologies

The future of 7-Bromobenzo[d]thiazol-4-amine synthesis lies in the development of methodologies that are not only high-yielding but also align with the principles of green chemistry. Current synthetic routes for similar brominated benzothiazoles often involve multi-step processes that can be resource-intensive. smolecule.com Future research will likely prioritize the optimization of these methods to enhance efficiency and selectivity. vulcanchem.com

Key areas for development include:

Catalyst Innovation: The exploration of novel transition-metal catalysts for C-H functionalization and cross-coupling reactions could lead to more direct and atom-economical synthetic pathways. Research into catalysts that can operate under milder conditions with lower catalyst loadings would be a significant step forward.

Greener Reaction Conditions: A shift towards environmentally benign solvents and reaction conditions is anticipated. vulcanchem.com This includes the use of microwave-assisted synthesis or one-pot multicomponent reactions to reduce reaction times and energy consumption. rsc.org

Process Optimization: Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize reaction parameters such as temperature, reagent concentration, and reaction time, ensuring robust and scalable production. researchgate.net

Potential Synthetic ImprovementTarget OutcomeRelevant Approaches
Increased Yield & Purity Higher output of the target compound with fewer impurities.Optimized reaction conditions, novel catalyst systems. vulcanchem.com
Reduced Environmental Impact Minimized waste and use of hazardous substances.Green solvents, catalyst recycling, energy-efficient methods. vulcanchem.com
Enhanced Scalability Facile transition from laboratory-scale to industrial production.Flow chemistry, automated reactors. researchgate.net

Exploration of Undiscovered Chemical Transformations

The dual functionality of this compound, with its reactive bromine atom and versatile amino group, opens the door to a wide array of chemical transformations that remain largely unexplored. vulcanchem.com

Future research is expected to delve into:

Advanced Cross-Coupling Reactions: While the bromine atom is a known handle for Suzuki-Miyaura and Stille couplings, future work could explore a broader range of cross-coupling partners to synthesize novel derivatives. vulcanchem.commdpi.com This includes exploring less common but powerful coupling techniques to create complex molecular architectures.

Functionalization of the Amino Group: The amino group serves as a key site for derivatization. smolecule.com Future studies will likely focus on expanding the library of derivatives through reactions such as acylation, alkylation, and the formation of ureas and sulfonamides, potentially leading to compounds with unique electronic or biological properties. smolecule.comsemanticscholar.org

Regioselective Reactions: Investigating the regioselectivity of further substitutions on the benzothiazole (B30560) ring is a crucial area. The electronic influence of the existing bromo and amino groups could direct incoming substituents to specific positions, enabling the synthesis of precisely structured molecules. mdpi.comresearchgate.net

Reactive SitePotential TransformationDesired Product Class
Bromine Atom (C7) Suzuki-Miyaura CouplingAryl-substituted benzothiazoles
Bromine Atom (C7) Buchwald-Hartwig AminationDi-amino benzothiazole derivatives
Bromine Atom (C7) Nucleophilic Aromatic SubstitutionFunctionalized benzothiazoles (e.g., with ethers, thioethers)
Amino Group (N4) Acylation / SulfonylationAmides / Sulfonamides smolecule.comtandfonline.com
Benzene (B151609) Ring Electrophilic Aromatic SubstitutionFurther substituted benzothiazole cores

Advanced Computational Prediction and Material Design

Computational chemistry offers powerful tools to accelerate the discovery and design of new materials based on the this compound scaffold. By predicting molecular properties, researchers can prioritize synthetic efforts on compounds with the highest potential.

Future directions in this area include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can guide the exploration of its chemical reactivity and help in designing molecules with specific electronic characteristics for applications in optoelectronics. rsc.org

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, computational docking studies can predict how derivatives might interact with biological targets like enzymes or receptors. rsc.orgmdpi.com This in silico screening can identify promising candidates for further synthesis and biological evaluation. researchgate.net

Machine Learning for Property Prediction: As more data on benzothiazole derivatives become available, machine learning models can be trained to predict properties like solubility, reactivity, or biological activity, further streamlining the design process. acs.org

Integration with Emerging Chemical Technologies

The incorporation of this compound into modern, automated chemical technologies can significantly enhance the pace of research and development.

Key integrations for the future are:

Flow Chemistry: Continuous flow chemistry offers improved control over reaction conditions, enhanced safety (especially for exothermic reactions), and easier scalability compared to traditional batch processes. researchgate.net Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and reproducible production. researchgate.netchemrxiv.org

Automated Synthesis Platforms: High-throughput and automated synthesis platforms can be used to rapidly generate libraries of derivatives from the this compound core. This allows for the rapid exploration of structure-activity relationships.

Machine Learning-Driven Optimization: Combining automated flow reactors with machine learning algorithms can enable self-optimizing systems. chemrxiv.org Such platforms can autonomously vary reaction parameters to find the optimal conditions for yield, purity, or cost, accelerating process development significantly. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.